molecular formula C25H27N3O5S2 B11538518 Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11538518
M. Wt: 513.6 g/mol
InChI Key: KUCTYMUMIJVLET-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to its biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C27H29N2O3S
  • Molecular Weight : 497.04876 g/mol
  • CAS Number : 311785-31-6

Biological Activity Overview

The biological activity of the compound has been investigated primarily for its anticancer and antimicrobial properties. The following sections detail these activities supported by empirical data.

Anticancer Activity

Several studies have reported the compound's effectiveness against various cancer cell lines:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxic effects against human colorectal cancer (Caco-2) cells, with a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001) .
    • Another study indicated that derivatives of similar structures showed enhanced anticancer activities against A549 (lung cancer) and Caco-2 cell lines, suggesting that modifications in the molecular structure can lead to improved efficacy .
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death and reduced proliferation rates .
    • Molecular docking studies suggest that it interacts with specific cellular targets involved in cancer progression, although further validation is required .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity :
    • Research indicates that compounds with similar structures exhibit broad-spectrum antifungal activity against drug-resistant strains of Candida . While specific data on this compound's antifungal activity is limited, its structural analogs show promise.
    • The potential for antibacterial activity has been suggested but requires more focused studies to confirm efficacy against specific bacterial strains.

Case Studies

A few notable case studies illustrate the compound's biological potential:

  • Study on Anticancer Efficacy :
    In a comparative study involving various quinoline derivatives, ethyl 2-amino derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against MCF-7 breast cancer cells. This suggests a promising avenue for further development .
  • Antimicrobial Testing :
    Preliminary tests showed that related compounds effectively inhibited growth in several pathogenic fungi, indicating that ethyl 2-amino derivatives could be similarly effective .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerCaco-239.8
AnticancerA549<10
AntifungalCandida spp.Not specified
AntibacterialVarious pathogensNot specified

Properties

Molecular Formula

C25H27N3O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 2-amino-4-(4-methylsulfanylphenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H27N3O5S2/c1-3-33-25(30)23-21(15-7-11-17(34-2)12-8-15)22-19(5-4-6-20(22)29)28(24(23)26)16-9-13-18(14-10-16)35(27,31)32/h7-14,21H,3-6,26H2,1-2H3,(H2,27,31,32)

InChI Key

KUCTYMUMIJVLET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)SC)C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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